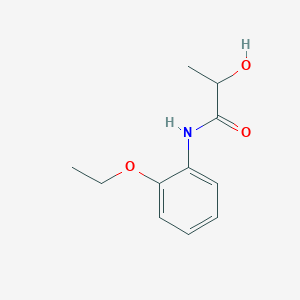
N-(2-ethoxyphenyl)-2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-hydroxypropanamide is an organic compound with a molecular structure that includes an ethoxyphenyl group attached to a hydroxypropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-hydroxypropanamide typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethoxyphenyl)-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine.
Substitution: It can participate in electrophilic substitution reactions, particularly due to the presence of the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Substitution: Various electrophilic reagents can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to brominated derivatives .
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-hydroxypropanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethoxyphenyl)-2-methoxybenzamide
- 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-ethoxyphenyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-hydroxypropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an ethoxyphenyl group with a hydroxypropanamide moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZFGPBSBMPMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













